REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH2:7][C:8]2[C:9](=[O:22])[C:10]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[CH:14][C:11]=3[S:12][CH:13]=2)[CH:4]=[CH:5][N:6]=1.[ClH:23]>CO>[ClH:23].[CH3:1][C:2]1[N:3]([CH2:7][C:8]2[C:9](=[O:22])[C:10]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[CH:14][C:11]=3[S:12][CH:13]=2)[CH:4]=[CH:5][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)CC=1C(C2=C(SC1)C=CC1=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol - diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1N(C=CN1)CC=1C(C2=C(SC1)C=CC1=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |